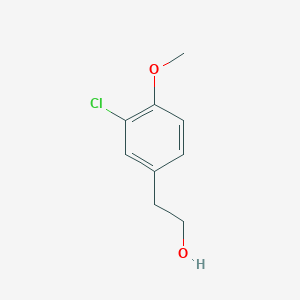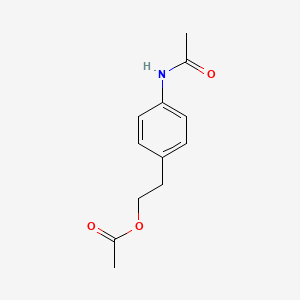
4-Acetamidophenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenethyl acetate is an organic compound that belongs to the class of esters It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenethyl acetate typically involves the esterification of 4-acetamidophenol with ethyl acetate. One common method includes the use of acetic anhydride and pyridine as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous stirring to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-acetamidophenol and ethyl acetate.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and ethyl acetate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetamidophenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetamidophenethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
4-Acetamidothiophenol: Similar structure with a thiol group instead of an ethyl acetate moiety.
Phenacetin: Another analgesic compound with a similar acetamido group.
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)ethyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-12-5-3-11(4-6-12)7-8-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
HFHILDFXOFVBQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CCOC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
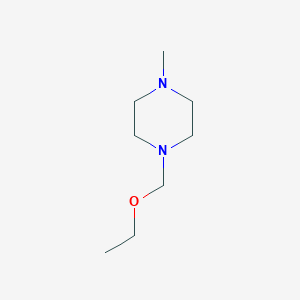
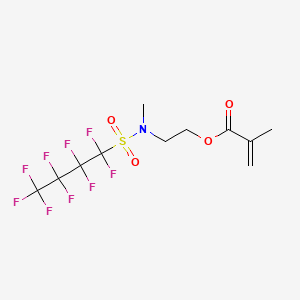
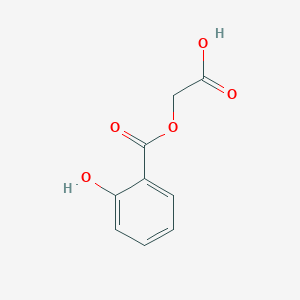
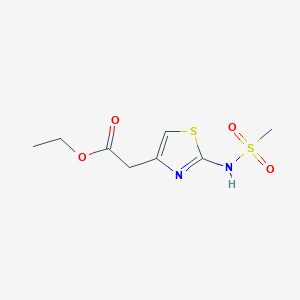
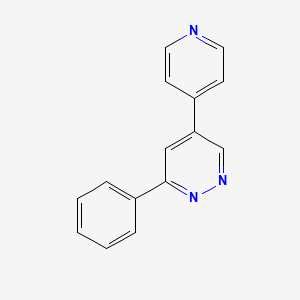
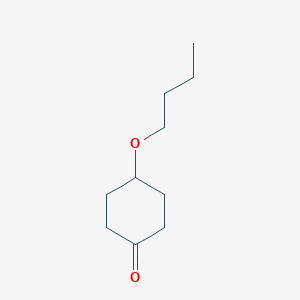
![2,2,2-trifluoro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B8757995.png)
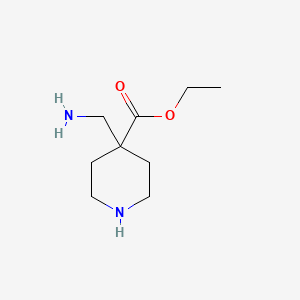
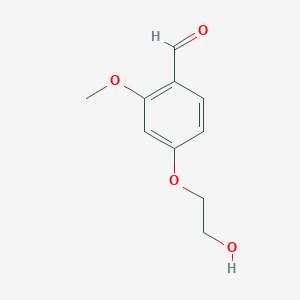
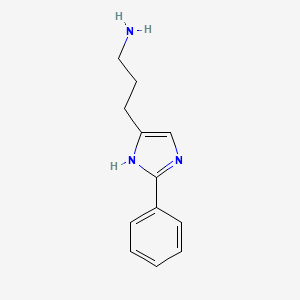
![1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8758025.png)
![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl trifluoromethanesulfonate](/img/structure/B8758031.png)
![Benzoic acid, 4-nitro-2-[(trifluoroacetyl)amino]-](/img/structure/B8758050.png)
